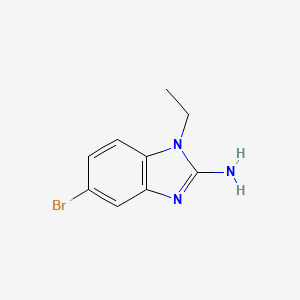

![molecular formula C7H10N2O2S B1460901 Methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate CAS No. 1036617-80-7](/img/structure/B1460901.png)

Methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate

説明

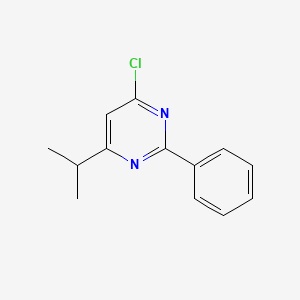

“Methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles, which also include imidazoles and oxazoles .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学的研究の応用

Synthesis and Chemical Transformations

Methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate and its derivatives are key intermediates in the synthesis of various heterocyclic compounds, demonstrating significant potential in medicinal chemistry and material science. A notable application involves the transformation of methyl 2-(thiazol-2-ylcarbamoyl)acetate into a range of compounds with antihypertensive α-blocking activity. This synthesis pathway includes reactions with hydrazine hydrate, nitromethane, formaldehyde, and phenyl isothiocyanate, leading to the creation of thiosemicarbazide, triazole, thiadiazolyl derivatives, Schiff bases, and imides. These compounds have shown promising pharmacological properties with low toxicity, highlighting the utility of this compound as a versatile building block in drug development (Abdel-Wahab et al., 2008).

Biological Activities and Potential Therapeutic Applications

Derivatives of this compound have been synthesized and evaluated for their biological activities, such as anti-diabetic and antimicrobial properties. A series of S-substituted acetamides derived from 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and exhibited potent inhibition against the α-glucosidase enzyme, suggesting potential as anti-diabetic agents. These compounds were also assessed for their cytotoxic behavior, providing insights into their therapeutic safety profile (Abbasi et al., 2020). Furthermore, a study on novel 4‐oxo‐1,3‐thiazolidines, 2‐oxoazetidines, and 5‐oxoimidazolines, synthesized from methyl 2-{2-[4-oxo-3-(arylcarbonylamino )-1 ,3-thiazolidin-2-yl] phenoxy} acetates, demonstrated significant in vitro growth inhibitory activity against microbes such as E. coli, S. aureus, and Salmonella typhi, showcasing the antimicrobial potential of these derivatives (Desai et al., 2001).

将来の方向性

作用機序

Target of Action

Compounds with a thiazole ring, such as this one, have been found to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Thiazole-containing molecules are known to behave unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

Thiazole-containing compounds have been found to influence a variety of biochemical pathways .

Result of Action

Thiazole-containing compounds have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The thiazole ring is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

特性

IUPAC Name |

methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5-4-12-7(9-5)8-3-6(10)11-2/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMXGRXJWGKXRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1460825.png)

![1-(Chloroacetyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B1460827.png)

![3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B1460834.png)

![Methyl 3-amino-5-bromo-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1460835.png)

![Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1460838.png)

![(3R,7R,8AS)-3-isobutyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1460841.png)